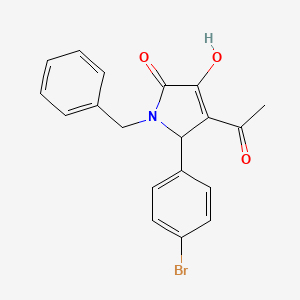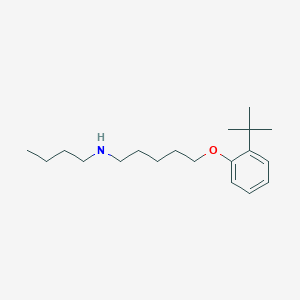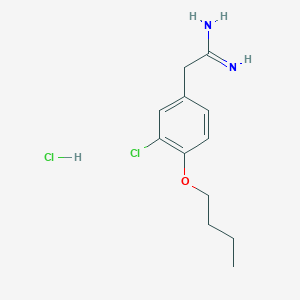
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABP, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. ABP is a pyrrolone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. ABP has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins in the cell.
Biochemical and Physiological Effects
ABP exhibits a range of biochemical and physiological effects that make it a promising candidate for drug development. ABP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. ABP has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammation and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ABP has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, ABP is also known to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of ABP can be challenging and time-consuming, which can limit its availability for research.
Future Directions
There are several future directions for research on ABP, including the development of new synthetic methods for ABP and its derivatives, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a drug candidate for various diseases. Additionally, the use of ABP as a tool for studying protein-protein interactions and enzyme activity could lead to the development of new therapeutic targets for drug development.
Conclusion
In conclusion, ABP is a promising chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. ABP has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. ABP exhibits unique biochemical and physiological effects, making it a potential candidate for drug development. However, there are also limitations to its use in certain experiments, and further research is needed to fully understand its mechanism of action and potential as a drug candidate.
Synthesis Methods
The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the pyrrolone ring. The resulting product is then purified using column chromatography to obtain pure ABP.
Scientific Research Applications
ABP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, ABP has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, ABP has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, ABP has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
3-acetyl-1-benzyl-2-(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(22)16-17(14-7-9-15(20)10-8-14)21(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBUENJCMSDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)



![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)

![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)